
2-Chloro-5-bromo-6-methoxybenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-bromo-6-methoxybenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzene ring fused to an imidazole ring, with chlorine, bromine, and methoxy substituents at specific positions on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-bromo-6-methoxybenzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and o-phenylenediamine.
Halogenation: The aniline derivative undergoes halogenation to introduce the chlorine and bromine substituents.
Cyclization: The halogenated intermediate is then subjected to cyclization with o-phenylenediamine under acidic conditions to form the benzimidazole ring.
Methoxylation: Finally, the methoxy group is introduced through a methylation reaction using a suitable methylating agent like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-bromo-6-methoxybenzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and bromine) can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide are used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
Substituted Benzimidazoles: Depending on the nucleophile used, various substituted benzimidazoles can be formed.
Coupled Products: Complex molecules with extended aromatic systems can be synthesized through coupling reactions.
Scientific Research Applications
2-Chloro-5-bromo-6-methoxybenzimidazole has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing drugs with anticancer, antimicrobial, and antiviral activities.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as an enzyme inhibitor.
Material Science: It is explored for its potential use in organic electronics and as a corrosion inhibitor.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-5-bromo-6-methoxybenzimidazole involves:
Molecular Targets: It targets specific enzymes and receptors in biological systems, inhibiting their activity.
Pathways: The compound interferes with cellular pathways, leading to the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Binding Interactions: It forms hydrogen bonds and hydrophobic interactions with its molecular targets, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-bromo-6-methylbenzimidazole
- 2-Chloro-5-bromo-6-ethoxybenzimidazole
- 2-Chloro-5-bromo-6-hydroxybenzimidazole
Uniqueness
2-Chloro-5-bromo-6-methoxybenzimidazole is unique due to the presence of the methoxy group, which influences its electronic properties and reactivity. This makes it a valuable compound for specific applications where methoxy substitution enhances biological activity or chemical stability.
Properties
Molecular Formula |
C8H6BrClN2O |
|---|---|
Molecular Weight |
261.50 g/mol |
IUPAC Name |
6-bromo-2-chloro-5-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C8H6BrClN2O/c1-13-7-3-6-5(2-4(7)9)11-8(10)12-6/h2-3H,1H3,(H,11,12) |
InChI Key |
QONDAZXQUZHHOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(N2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


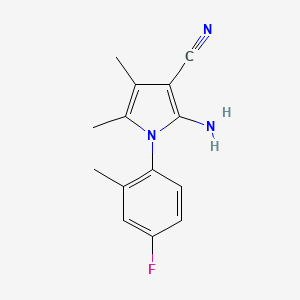
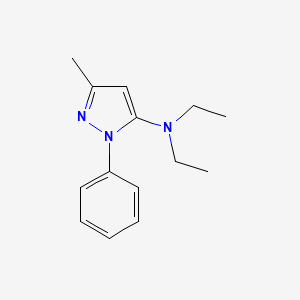

![1-(2-(Bromomethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12875539.png)

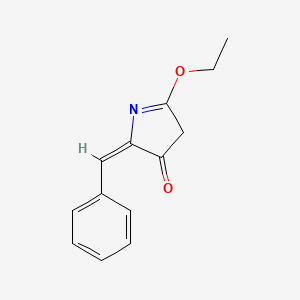
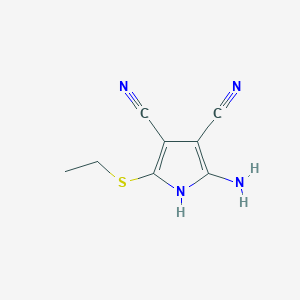
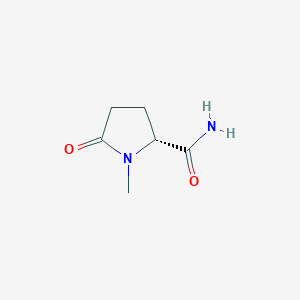
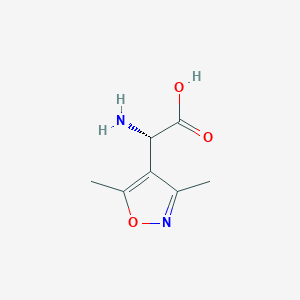
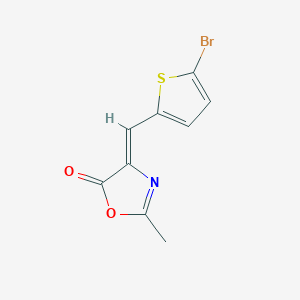
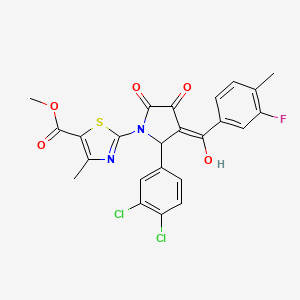
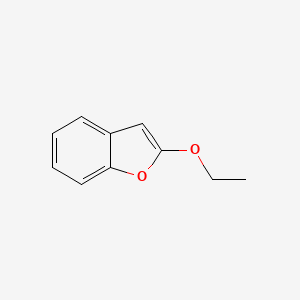
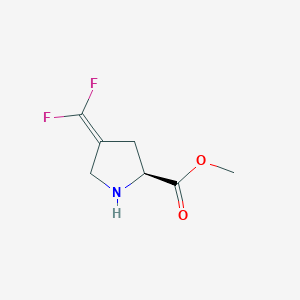
![5-Methyl-N-[3-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B12875610.png)
